Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate
Description
ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Properties
Molecular Formula |
C23H23NO4S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO4S/c1-4-27-23(26)21-18(17-10-6-5-7-11-17)14-29-22(21)24-20(25)13-28-19-12-8-9-15(2)16(19)3/h5-12,14H,4,13H2,1-3H3,(H,24,25) |
InChI Key |
CBQKGYCMDKICSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=CC(=C3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves the following steps:
Formation of the Phenoxyacetamido Intermediate: This step involves the reaction of 2,3-dimethylphenol with chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid. This intermediate is then reacted with ethyl chloroformate and ammonia to form the ethyl ester of 2-(2,3-dimethylphenoxy)acetamido.
Cyclization to Form the Thiophene Ring: The intermediate is then subjected to cyclization reactions involving sulfur and other reagents to form the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiophene rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated phenoxy and thiophene derivatives.
Scientific Research Applications
ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates the activity of key signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-ACETAMIDO-2-(DIMETHOXYPHOSPHORYL)ACETATE: Another thiophene derivative with similar biological activities.
ETHYL 2-{[(2,6-DIMETHYLPHENOXY)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE:
Uniqueness
ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct biological and chemical properties. Its combination of phenoxy and thiophene moieties makes it a versatile compound for various applications in medicinal chemistry and material science.
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